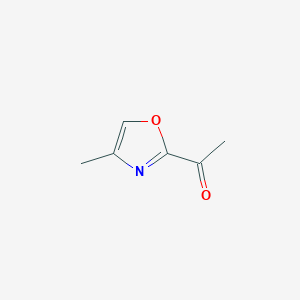

1-(4-Methyloxazol-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-1,3-oxazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCWQBUXEVVGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40523243 | |

| Record name | 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90892-97-0 | |

| Record name | 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methyloxazol-2-yl)ethanone (CAS: 90892-97-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-methyloxazol-2-yl)ethanone, a heterocyclic ketone with significant potential as a building block in medicinal chemistry and agrochemical synthesis. While public domain information on this specific compound is somewhat nascent, this document, exercising full editorial control, is structured to deliver a thorough understanding of its synthesis, potential applications in drug discovery, and detailed protocols for its characterization. By synthesizing established principles of oxazole chemistry with predictive methodologies, this guide aims to empower researchers in their endeavors with this versatile molecule. We will delve into robust synthetic routes, explore its putative role in the development of targeted therapeutics, and provide a practical framework for its spectroscopic identification.

Introduction: The Oxazole Scaffold and the Significance of this compound

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors, and its bioisosteric relationship with other functional groups, which can enhance pharmacokinetic properties.[1][2]

This compound (CAS No. 90892-97-0) is a key derivative of the oxazole family.[3] Its structure, featuring a reactive acetyl group at the 2-position and a methyl group at the 4-position, makes it a valuable intermediate for the synthesis of more complex molecules.[3] This compound serves as a critical starting material for creating active pharmaceutical ingredients (APIs) and new agrochemicals, such as pesticides and herbicides.[3] The exploration of its synthetic pathways and potential biological activities is therefore of considerable interest to the scientific community.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 90892-97-0 | [4] |

| Molecular Formula | C₆H₇NO₂ | [3] |

| Molecular Weight | 125.13 g/mol | [3] |

| MDL Number | MFCD18834762 | [3] |

| Storage | Room temperature, dry and sealed | [3] |

Synthesis of this compound: A Practical Approach

The Robinson-Gabriel Synthesis: A Reliable Pathway

The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[5] This method is highly versatile and has been widely used in the synthesis of various oxazole-containing compounds.[5]

Diagram 1: The Robinson-Gabriel Synthesis Workflow

Caption: A step-by-step workflow for the Robinson-Gabriel synthesis.

Detailed Experimental Protocol

This protocol is a well-established procedure for the synthesis of oxazoles and is presented here as a reliable method for the preparation of this compound.

Step 1: Synthesis of the 2-Acylamino-ketone Intermediate

The requisite 2-acylamino-ketone can be prepared via the Dakin-West reaction.[5]

-

Materials:

-

α-Alanine (1.0 eq)

-

Acetic Anhydride (3.0 eq)

-

Pyridine (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine α-alanine and acetic anhydride.

-

Add a catalytic amount of pyridine to the mixture.

-

Heat the reaction mixture to reflux (approximately 140°C) for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add water to quench the excess acetic anhydride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetamido-3-butanone.

-

Step 2: Cyclodehydration to this compound

-

Materials:

-

2-Acetamido-3-butanone (from Step 1)

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid - PPA)

-

-

Procedure:

-

In a clean, dry round-bottom flask, place the crude 2-acetamido-3-butanone.

-

Carefully add concentrated sulfuric acid (or PPA) to the flask with stirring. An exothermic reaction may be observed.

-

Heat the mixture to 90-100°C for 30-60 minutes.[5]

-

Monitor the formation of the oxazole by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Applications in Drug Discovery and Development

The oxazole scaffold is a cornerstone in the development of novel therapeutics, with many derivatives exhibiting potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] While specific biological data for this compound is limited in publicly accessible literature, its structural motifs suggest significant potential as a precursor for various classes of bioactive molecules, particularly kinase inhibitors.

Potential as a Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[6] Many approved kinase inhibitors feature heterocyclic cores that interact with the ATP-binding site of the kinase. The 2-acyl-4-methyloxazole structure provides a versatile platform for the synthesis of compounds that can be further functionalized to target specific kinases. For instance, the acetyl group can be a handle for elaboration into more complex side chains designed to interact with specific residues in the kinase active site.

Diagram 2: Role in Kinase Inhibitor Synthesis

Caption: A logical workflow for utilizing the target compound in kinase inhibitor discovery.

Antimicrobial and Anti-inflammatory Potential

Derivatives of 2-amino-4-methyloxazole have shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis.[8] The structural similarity suggests that this compound could be a valuable starting material for the synthesis of novel antimicrobial agents. Furthermore, some oxazole derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways.[9]

Structural Characterization and Spectroscopic Analysis

Accurate structural characterization is crucial for confirming the identity and purity of a synthesized compound. While experimental spectra for this compound are not widely available, we can predict the expected spectroscopic features based on the known behavior of related oxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | s | 1H | H5 (oxazole ring proton) |

| ~2.6 | s | 3H | -C(O)CH₃ (acetyl protons) |

| ~2.3 | s | 3H | C4-CH₃ (methyl protons) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~185-190 | C=O (acetyl carbonyl) |

| ~160-165 | C2 (oxazole ring) |

| ~145-150 | C4 (oxazole ring) |

| ~130-135 | C5 (oxazole ring) |

| ~25-30 | -C(O)CH₃ (acetyl methyl) |

| ~10-15 | C4-CH₃ (methyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the oxazole ring.

Table 2: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3150 | =C-H stretch (oxazole ring) | Medium |

| ~2900-3000 | C-H stretch (methyl groups) | Medium |

| ~1700-1720 | C=O stretch (acetyl carbonyl) | Strong |

| ~1600-1650 | C=N stretch (oxazole ring) | Medium-Strong |

| ~1500-1580 | C=C stretch (oxazole ring) | Medium-Strong |

| ~1050-1150 | C-O-C stretch (oxazole ring) | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak at m/z = 125. The fragmentation pattern will likely involve characteristic losses of the acetyl group and cleavage of the oxazole ring.

Predicted Fragmentation Pattern:

-

m/z = 125: Molecular ion [M]⁺

-

m/z = 110: Loss of a methyl radical (•CH₃) from the acetyl group.

-

m/z = 82: Loss of the acetyl radical (•COCH₃).

-

m/z = 43: Acetyl cation [CH₃CO]⁺ (likely a prominent peak).

Diagram 3: Predicted Mass Spectrometry Fragmentation

Caption: Plausible fragmentation pathways for this compound in EI-MS.

General Protocol for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

IR: Prepare a thin film of the liquid sample between two salt plates (NaCl or KBr) or acquire a spectrum of the solid using an ATR accessory.

-

MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Obtain the mass spectrum using an electron ionization source.

-

-

Data Analysis:

-

Process and analyze the spectra to confirm the presence of the expected functional groups and the overall molecular structure. Compare the obtained data with the predicted values.

-

Conclusion

This compound is a heterocyclic building block with considerable untapped potential. While specific applications are still emerging, its structural features and the proven track record of the oxazole scaffold in drug discovery and agrochemical development position it as a valuable tool for chemists. This guide has provided a comprehensive framework for its synthesis based on the reliable Robinson-Gabriel reaction, explored its potential in the development of kinase inhibitors and other bioactive molecules, and offered a detailed predictive analysis of its spectroscopic characteristics. It is our hope that this in-depth guide will serve as a valuable resource for researchers, stimulating further investigation into the chemistry and biological activity of this promising compound.

References

- BenchChem. (2025).

- Wikipedia. (n.d.). Robinson–Gabriel synthesis.

- Wikiwand. (n.d.). Robinson–Gabriel synthesis.

- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

- Wikipedia. (n.d.). Van Leusen reaction.

- BenchChem. (2025). A Technical Deep Dive into 2-Amino-4-Methyloxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). Bentham Science.

- Li, J. J. (2006). Robinson–Gabriel synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.

- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed.

- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.

- Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2025).

- Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publisher.

- Mechanism of van Leusen oxazole synthesis. (n.d.).

- BenchChem. (2025). Van Leusen Oxazole Synthesis: A Technical Support Guide. BenchChem.

- Oxazole-based compounds as anticancer agents. (n.d.). Semantic Scholar.

- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 4-Methyloxazole Derivatives and Other Key Heterocycles. BenchChem.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.

- BenchChem. (2025). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)

- BenchChem. (2025). The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery. BenchChem.

- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PMC - NIH.

- Table of Characteristic IR Absorptions. (n.d.).

- One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2025).

- Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (n.d.). Spectroscopy Online.

- This compound. (n.d.). MySkinRecipes.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. (2025).

- Engineering transketolase for stereoselective α-hydroxyketone synthesis. (n.d.). PubMed.

- Mass Spectrometry - Fragmentation P

- Biological activity of oxadiazole and thiadiazole deriv

- 90892-97-0 | this compound. (n.d.). ChemScene.

- Proposed EI-MS fragmentation pattern of 3-(n-pentylthio). (n.d.).

- Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)- - Optional[13C NMR]. (n.d.). SpectraBase.

- 1-(4,5-Dihydro-1,3-thiazol-2-yl)ethanone - Optional[13C NMR]. (n.d.). SpectraBase.

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Ethanone, 1-(4-methyl-2-oxazolyl)-

Abstract

This technical guide provides a comprehensive scientific overview of Ethanone, 1-(4-methyl-2-oxazolyl)-, a heterocyclic ketone of significant interest to the chemical and pharmaceutical research communities. The oxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] This document details the compound's core chemical and physical properties, outlines established synthetic strategies for the underlying 4-methyloxazole framework, discusses its characteristic reactivity, and explores potential applications in drug discovery based on the activities of structurally related molecules. Included are detailed protocols, data tables, and workflow diagrams designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the synthesis, characterization, and strategic application of this versatile chemical building block.

Core Chemical and Physical Properties

Ethanone, 1-(4-methyl-2-oxazolyl)- (CAS No. 90892-97-0) is a white to off-white solid at room temperature.[2] The molecule integrates an acetyl group with a 4-methyloxazole ring, creating a chemical entity with potential as a synthetic intermediate. The oxazole ring itself is an electron-deficient aromatic system, a characteristic that profoundly influences the molecule's overall reactivity and chemical behavior.[3][4]

Table 1: Physicochemical Properties of Ethanone, 1-(4-methyl-2-oxazolyl)-

| Property | Value | Source |

|---|---|---|

| CAS Number | 90892-97-0 | [2] |

| Molecular Formula | C₆H₇NO₂ | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Appearance | White to off-white Solid | [2] |

| Boiling Point | 43-44 °C (at 1 Torr) | [2] |

| Predicted Density | 1.104 ± 0.06 g/cm³ | [2] |

| Predicted pKa | -2.05 ± 0.10 |[2] |

Synthesis of the 2-Acetyl-4-Methyloxazole Scaffold

While specific literature detailing the synthesis of Ethanone, 1-(4-methyl-2-oxazolyl)- is limited, its structure can be accessed through well-established methodologies for constructing the oxazole ring. The choice of a synthetic route is dictated by the availability of starting materials and the desired substitution pattern. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, stands out as a versatile and foundational method for creating substituted oxazoles.[5]

Representative Synthetic Workflow: Robinson-Gabriel Synthesis

This method provides a logical and proven pathway to the core oxazole structure. The causality of this experimental design lies in its two-step process: first, the formation of an N-acylamino ketone intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the aromatic oxazole ring.

Caption: Robinson-Gabriel synthesis workflow for an oxazole core.

Experimental Protocol: Representative Synthesis

This protocol is a representative example based on the principles of the Robinson-Gabriel synthesis and should be adapted and optimized by the researching chemist.[5]

Step 1: Synthesis of N-(2-oxopropyl)acetamide

-

To a solution of 1-amino-2-propanone hydrochloride (1.0 eq) in anhydrous pyridine, cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C. The use of pyridine as a solvent and base neutralizes the HCl generated, driving the reaction forward.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-cold water and extract the product three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-oxopropyl)acetamide intermediate.

Step 2: Cyclodehydration to form 2,4-Dimethyloxazole (a precursor/analog)

-

Dissolve the crude N-(2-oxopropyl)acetamide from the previous step in concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath during addition. Sulfuric acid serves as the powerful dehydrating agent required for ring closure.

-

Heat the mixture to 80-100 °C for 2-3 hours. The elevated temperature provides the activation energy for the cyclization and dehydration steps.

-

Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is ~8.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the oxazole derivative. Further functionalization would be required to yield the final target compound.

Reactivity and Chemical Behavior

The chemical reactivity of Ethanone, 1-(4-methyl-2-oxazolyl)- is primarily dictated by the electronic nature of the oxazole ring. The ring is generally electron-deficient, which makes classical electrophilic aromatic substitution difficult.[3] However, the substitution pattern allows for specific and synthetically useful transformations.

-

Metalation: The most reliable method for functionalizing the oxazole ring is deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile. For a 4-methyloxazole system, deprotonation is most likely to occur at the C2 position, which is the most electron-deficient and acidic site on the ring.[4] This strategy opens a pathway to introduce a wide variety of substituents.

-

Cycloaddition Reactions: The oxazole ring can function as a diene in Diels-Alder reactions, providing a powerful synthetic route to substituted pyridines, a reaction of immense value in medicinal chemistry.[3]

-

Reactivity of the Acetyl Group: The ketone functionality can undergo standard carbonyl chemistry, such as condensation reactions (e.g., Claisen-Schmidt) to form chalcones, which are known precursors to flavonoids and other bioactive molecules.[6]

Spectroscopic Characterization

Accurate structural elucidation is critical. While a comprehensive, experimentally verified public record for Ethanone, 1-(4-methyl-2-oxazolyl)- is not available, its spectroscopic profile can be predicted based on the analysis of closely related analogs and foundational spectroscopic principles.[7] Researchers synthesizing this compound should expect to see characteristic signals confirming the presence of the 4-methyloxazole core and the acetyl substituent.

Caption: General workflow for spectroscopic analysis.

Table 2: Predicted Spectroscopic Data for Ethanone, 1-(4-methyl-2-oxazolyl)-

| Analysis | Predicted Data | Rationale / Key Features |

|---|---|---|

| ¹H NMR | δ ~7.5-7.8 (s, 1H, C5-H), ~2.6 (s, 3H, acetyl CH₃), ~2.3 (s, 3H, C4-CH₃) | The chemical shifts are estimates. Expect a singlet for the lone proton on the oxazole ring, and two distinct singlets for the two methyl groups. |

| ¹³C NMR | δ ~185-190 (C=O), ~160 (C2), ~145 (C4), ~135 (C5), ~26 (acetyl CH₃), ~11 (C4-CH₃) | Expect characteristic peaks for the carbonyl carbon, the three distinct carbons of the oxazole ring, and the two methyl carbons. |

| IR (Infrared) | ~1700 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (C=N stretch), ~1360 cm⁻¹ (C-H bend) | A strong absorption band for the carbonyl group is a key diagnostic feature. |

| Mass Spec (MS) | [M+H]⁺ = 126.05 | High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₆H₇NO₂). |

Potential Applications in Drug Discovery

The oxazole nucleus is a key structural motif in many compounds with potent biological activity. While Ethanone, 1-(4-methyl-2-oxazolyl)- itself is a building block, its derivatives are of high interest. Structurally similar 2-methyl-4,5-disubstituted oxazoles have been synthesized and evaluated as a novel class of highly potent antitubulin agents, which are a major class of cytotoxic drugs for cancer treatment.[8]

For example, certain 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, designed as analogues of Combretastatin A-4 (a known antimitotic agent), exhibited IC₅₀ values in the nanomolar range against a panel of human cancer cell lines.[8] These compounds were found to bind to the colchicine site on tubulin, inhibiting its polymerization and inducing apoptosis.[8] This highlights the potential of the 2-acetyl-4-methyloxazole scaffold as a starting point for developing novel anticancer therapeutics.

Safety and Handling

As a research chemical, Ethanone, 1-(4-methyl-2-oxazolyl)- must be handled with appropriate care in a laboratory setting.

Table 3: Safety and Handling Information

| Aspect | Recommendation | Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Ensure work is conducted in a well-ventilated area or under a chemical fume hood. | [9][10] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. | [9][10] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [2][9] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |[9][10] |

References

- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9).

- PubChem. (n.d.). 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone.

- Advanced Biotech. (2025). Safety Data Sheet.

- Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- National Center for Biotechnology Information (PMC). (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.

- Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 90892-97-0 CAS MSDS (Ethanone, 1-(4-methyl-2-oxazolyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

1-(4-Methyloxazol-2-yl)ethanone molecular weight and formula

An In-depth Technical Guide to 1-(4-Methyloxazol-2-yl)ethanone: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone that serves as a pivotal building block in medicinal chemistry and agrochemical development. We delve into its fundamental physicochemical properties, propose a detailed synthetic protocol grounded in established organic chemistry principles, and outline a systematic approach for its analytical characterization. Furthermore, this guide explores the compound's application as a key intermediate in drug discovery workflows, illustrating its potential in the design of novel therapeutic agents. The methodologies and insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Introduction and Significance

This compound (CAS No. 90892-97-0) is a specialized organic compound featuring a 4-methyl-substituted oxazole ring functionalized with an acetyl group at the 2-position. The oxazole motif is a prominent scaffold in numerous biologically active molecules and approved pharmaceuticals due to its ability to act as a bioisostere for ester and amide functionalities and its capacity to engage in hydrogen bonding. The presence of a reactive ketone group makes this molecule a versatile intermediate, primed for a wide array of chemical transformations.

Its significance lies in its role as a key intermediate for constructing more complex molecular architectures. In the pharmaceutical industry, it is a valuable precursor for active pharmaceutical ingredients (APIs) designed to target various diseases.[1] Its structural elements are crucial for developing molecules with potential therapeutic effects, particularly in oncology and as enzyme inhibitors.[1] Beyond medicine, it also finds utility in the formulation of agrochemicals, such as pesticides and herbicides, contributing to advanced crop protection solutions.[1]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis and application. The key properties of this compound have been consolidated from various chemical suppliers and databases and are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂ | [1][2][3] |

| Molecular Weight | 125.13 g/mol | [1][2][3][4] |

| CAS Number | 90892-97-0 | [2][4][5] |

| IUPAC Name | 1-(4-methyl-1,3-oxazol-2-yl)ethanone | [4][5] |

| Synonyms | Ethanone, 1-(4-methyl-2-oxazolyl)- | [2][3] |

| Physical Form | White to off-white solid | [3][4] |

| Boiling Point | 43-44 °C @ 1 mmHg (1 Torr) | [3][4] |

| Storage Conditions | Room temperature, sealed in a dry environment | [1][3] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [2] |

| logP (Predicted) | 1.18562 | [2] |

Synthesis Protocol: A Representative Approach

While multiple synthetic routes to substituted oxazoles exist, a common and reliable method involves the cyclocondensation of a suitable precursor. The following protocol is a representative, multi-step procedure adapted from established methodologies for synthesizing similar heterocyclic ketones.

Workflow for the Synthesis of this compound

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-Methyloxazol-2-yl)ethanone

Introduction

1-(4-Methyloxazol-2-yl)ethanone is a pivotal heterocyclic ketone that serves as a versatile building block in the landscape of medicinal chemistry and drug development. The oxazole scaffold is a privileged structure, appearing in numerous biologically active compounds and natural products due to its ability to act as a bioisostere for amide and ester groups, thereby enhancing metabolic stability and pharmacokinetic profiles.[1] This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to equip researchers, scientists, and drug development professionals with the necessary knowledge for its efficient synthesis. The strategic importance of this molecule lies in its utility as a key intermediate for creating more complex pharmaceutical agents and agrochemicals.[2]

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of reaction, and overall efficiency. This guide will focus on two primary and mechanistically distinct approaches: the construction of the 2-acyl-4-methyloxazole from a pre-formed oxazole ring and the formation of the oxazole ring with the acetyl group precursor already in place.

Pathway 1: Acylation of a Pre-formed 4-Methyloxazole Ring

A direct and elegant approach to 2-acyl oxazoles involves the functionalization of a pre-existing oxazole ring at the C2 position. The C2 position of the oxazole ring is the most electron-deficient and therefore susceptible to metallation followed by quenching with an electrophile.[3]

Mechanism: Metallation and Acylation

This strategy hinges on the deprotonation of 4-methyloxazole at the C2 position using a strong base, typically an organolithium reagent or a Grignard reagent, to form a transient 2-oxazolyl anion. This nucleophilic species is then reacted with an appropriate acylating agent. A significant challenge with this approach is the inherent instability of 2-lithiooxazoles, which can undergo ring-opening to form isocyanide intermediates.[3][4] To circumvent this, the use of Grignard reagents or pre-complexation with Lewis acids has been explored.[4] A particularly effective method involves the use of Weinreb amides as the acylating agent, which are known to react cleanly with organometallic reagents to afford ketones without the over-addition side products often seen with more reactive electrophiles like acyl chlorides.[4][5]

The reaction between a 2-magnesiated oxazole and a Weinreb amide proceeds through a stable tetrahedral intermediate that collapses to the desired ketone upon workup.[4]

Experimental Protocol: Synthesis via 2-Magnesiated 4-Methyloxazole and a Weinreb Amide

This protocol is adapted from the general procedure for the synthesis of 2-acyl oxazoles.[4]

Step 1: Synthesis of 4-Methyloxazole

4-Methyloxazole can be synthesized via several established methods, including the Robinson-Gabriel synthesis or the Bredereck reaction.[1][6] A common approach is the reaction of 1-chloro-2-propanone with an excess of formamide.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-propanone (1.0 equivalent) and formamide (5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to 120-140 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution and extract the product with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude 4-methyloxazole by vacuum distillation.[1]

Step 2: Acylation of 4-Methyloxazole

-

Reaction Setup: To a solution of 4-methyloxazole (1.25 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add isopropylmagnesium chloride (i-PrMgCl, 1.25 equivalents, 2 M in THF) at room temperature. Stir for 1-2 hours to ensure complete formation of the 2-magnesiated intermediate.

-

Acylation: In a separate flask, dissolve N-methoxy-N-methylacetamide (Weinreb amide, 1.0 equivalent) in anhydrous THF. Cool the solution of the 2-magnesiated 4-methyloxazole to 0 °C and slowly add the Weinreb amide solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield this compound.

Data Presentation: Pathway 1

| Parameter | Value | Reference |

| Starting Materials | 4-Methyloxazole, N-methoxy-N-methylacetamide | [4] |

| Key Reagents | Isopropylmagnesium chloride | [4] |

| Solvent | Tetrahydrofuran (THF) | [4] |

| Reaction Temperature | 0 °C to room temperature | [4] |

| Reported Yield | Good to high yields for analogous 2-acyl oxazoles | [4] |

Visualization: Acylation of 4-Methyloxazole

Caption: Workflow for the synthesis of this compound via a 2-magnesiated intermediate.

Pathway 2: Construction of the Oxazole Ring

An alternative strategy involves forming the oxazole ring from acyclic precursors that already contain the necessary carbon framework. The Bredereck synthesis, which involves the reaction of an α-haloketone with an amide, is a classic and versatile method for preparing 2,4-disubstituted oxazoles.[7][8]

Mechanism: Bredereck Oxazole Synthesis

The Bredereck synthesis proceeds through an initial N-alkylation of the amide with the α-haloketone to form an acylated aminoketone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

For the synthesis of this compound, the required starting materials would be a 3-halo-2,4-pentanedione and acetamide. However, a more convergent approach involves the reaction of an α-diazoketone with an amide, which can be catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[9] This method avoids the direct handling of potentially unstable α-haloketones.

Experimental Protocol: Brønsted Acid-Catalyzed Cyclization of an α-Diazoketone with Acetamide

This protocol is based on a general method for the synthesis of 2,4-disubstituted oxazoles.[9]

Step 1: Synthesis of 1-Diazo-2-butanone

1-Diazo-2-butanone can be prepared from propionyl chloride and diazomethane. Due to the hazardous nature of diazomethane, this should be performed with extreme caution by trained personnel.

Step 2: Cyclization Reaction

-

Reaction Setup: In a round-bottom flask, dissolve 1-diazo-2-butanone (1.0 equivalent) and acetamide (1.2 equivalents) in 1,2-dichloroethane (DCE).

-

Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 10 mol%) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation: Pathway 2

| Parameter | Value | Reference |

| Starting Materials | 1-Diazo-2-butanone, Acetamide | [9] |

| Key Reagents | Trifluoromethanesulfonic acid (TfOH) | [9] |

| Solvent | 1,2-Dichloroethane (DCE) | [9] |

| Reaction Temperature | Room temperature to 50 °C | [9] |

| Reported Yield | Good to excellent for analogous 2,4-disubstituted oxazoles | [9] |

Visualization: Brønsted Acid-Catalyzed Oxazole Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]

Introduction: The Oxazole Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Chemical Structure of 1-(4-Methyloxazol-2-yl)ethanone

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, the oxazole nucleus—a five-membered aromatic ring containing one nitrogen and one oxygen atom—stands out as a "privileged scaffold."[1][2] Oxazole derivatives are integral to a multitude of clinically significant pharmaceuticals and biologically active molecules, owing to their capacity to engage with enzymes and receptors through diverse non-covalent interactions.[3][4][5]

This guide focuses on a specific, yet highly valuable, member of this class: This compound (CAS No. 90892-97-0). This molecule serves as a critical building block in organic synthesis, providing a robust platform for the development of more complex chemical entities.[6] Its utility spans the synthesis of active pharmaceutical ingredients (APIs) and the creation of novel agrochemicals.[6] The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its chemical structure, a reliable synthetic protocol, and the analytical methodologies required for its definitive characterization.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[7][8]

| Property | Value | Source |

| CAS Number | 90892-97-0 | [7][9] |

| Molecular Formula | C₆H₇NO₂ | [8][10] |

| Molecular Weight | 125.13 g/mol | [6][10] |

| IUPAC Name | 1-(4-methyl-1,3-oxazol-2-yl)ethanone | [7][9] |

| Boiling Point | 43-44 °C at 1 mmHg (1 Torr) | [7][8] |

| Physical Form | Solid | [7] |

| SMILES | CC1=COC(=N1)C(=O)C | [9] |

| InChI Key | QWCWQBUXEVVGJY-UHFFFAOYSA-N | [7][9] |

Synthesis of this compound: A Validated Protocol

The synthesis of substituted oxazoles can be achieved through several established methods, such as the Robinson-Gabriel synthesis or the Van Leusen reaction.[11] For this compound, a reliable and scalable approach is the condensation and cyclization of an α-haloketone with an amide. This protocol details a modified Hantzsch-type synthesis, which is valued for its efficiency and the accessibility of its starting materials.

Experimental Protocol: Synthesis via Condensation/Cyclization

Objective: To synthesize this compound from 1-chloropropan-2-one and acetamide.

Causality: This reaction proceeds via two key steps. First, a nucleophilic substitution occurs where the nitrogen of acetamide attacks the electrophilic carbon of 1-chloropropan-2-one. The resulting intermediate then undergoes an intramolecular cyclodehydration, driven by heat and often facilitated by a dehydrating agent, to form the aromatic oxazole ring.

Materials:

-

1-chloropropan-2-one

-

Acetamide

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene or Dioxane (anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetamide (1.2 equivalents) with anhydrous toluene.

-

Addition of Reactant: To this suspension, add 1-chloropropan-2-one (1.0 equivalent) dropwise at room temperature.

-

Initiation of Cyclodehydration: Slowly add a dehydrating agent, such as phosphorus oxychloride (1.1 equivalents), to the mixture. This step is exothermic and should be performed with caution, potentially in an ice bath to control the initial reaction rate. The dehydrating agent is critical for facilitating the ring-closing step to form the oxazole.

-

Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acidic dehydrating agent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is based on its good solvency for the product and its immiscibility with water.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a solid.

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Characterization

The definitive confirmation of the chemical structure of this compound relies on a combination of modern spectroscopic techniques. The data presented here are predictive, based on established principles and spectral data from structurally analogous compounds.

Caption: Structure and atom numbering of this compound.

| Analysis Technique | Expected Observations |

| ¹H NMR | δ ~7.8-8.0 ppm (s, 1H): The single proton on the oxazole ring (H5) is significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom and the overall aromaticity.δ ~2.6 ppm (s, 3H): The methyl protons of the acetyl group (H7) are deshielded by the adjacent carbonyl group.δ ~2.3 ppm (s, 3H): The methyl protons on the oxazole ring (H8) appear in a typical range for a methyl group attached to an aromatic ring. |

| ¹³C NMR | δ ~185-190 ppm: Carbonyl carbon (C6) of the acetyl group, highly deshielded.δ ~158-162 ppm: C2 carbon, attached to both heteroatoms (O and N) and the acetyl group.δ ~140-145 ppm: C4 carbon, substituted with the methyl group.δ ~125-130 ppm: C5 carbon, the sole CH in the ring.δ ~25-30 ppm: Acetyl methyl carbon (C7).δ ~10-15 ppm: Ring methyl carbon (C8). |

| IR Spectroscopy | ~1700-1720 cm⁻¹ (strong): A sharp, strong absorption band characteristic of the C=O stretching vibration of the ketone functional group.[12]~1550-1600 cm⁻¹ (medium): Absorption corresponding to the C=N stretching vibration within the oxazole ring.~1450-1500 cm⁻¹ (medium): Absorption from the C=C stretching of the aromatic ring. |

| Mass Spectrometry | m/z 125 (M⁺): The molecular ion peak corresponding to the exact mass of the molecule.m/z 110: A significant fragment resulting from the loss of the methyl radical (•CH₃).m/z 82: A fragment corresponding to the loss of the acetyl group (•COCH₃).m/z 43: A prominent peak representing the acetyl cation ([CH₃CO]⁺), a very common and stable fragment. |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of the acetyl group and the inherent biological relevance of the 4-methyloxazole core.

-

Scaffold for Medicinal Chemistry: The oxazole ring system is found in numerous drugs, including antibacterial, anti-inflammatory, and anticancer agents.[3][4] This building block provides a direct entry point for synthesizing libraries of novel oxazole derivatives for high-throughput screening. The methyl group at the C4 position provides a specific substitution pattern that can be crucial for tuning the molecule's steric and electronic properties to optimize binding to a biological target.

-

Intermediate for API Synthesis: The ketone functionality is a synthetic handle that can be readily transformed into other functional groups. It can undergo reduction to an alcohol, reductive amination to form amines, or serve as an electrophile in aldol or similar condensation reactions to build molecular complexity. This versatility makes it a key intermediate in multi-step syntheses of complex APIs.[6]

-

Agrochemical Development: The principles of bioactivity are not limited to pharmaceuticals. The oxazole scaffold is also explored in the development of new herbicides and pesticides, where this compound can serve as a foundational starting material.[6]

Conclusion

This compound represents a cornerstone building block for chemists engaged in the synthesis of functional molecules. Its straightforward synthesis, combined with the proven biological significance of the oxazole scaffold, makes it a molecule of high strategic importance. A thorough understanding of its structural and spectroscopic properties, as detailed in this guide, is essential for its effective utilization in the rational design of the next generation of pharmaceuticals and advanced chemical materials.

References

- Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

- Li, Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-667. [Link]

- Li, Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry.

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

- Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

- MySkinRecipes. This compound. MySkinRecipes Website. [Link]

- Journal of Pharmacy & Pharmaceutical Sciences. (2021).

- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

- Royal Society of Chemistry. (2011).

- The Good Scents Company. 2-acetyl-4-methyl thiazole. The Good Scents Company. [Link]

- NIST. Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]

- National Institutes of Health. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. PMC. [Link]

- PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem. [Link]

- NIST. Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]

- ResearchGate. IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone.

- eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. eCampusOntario Pressbooks. [Link]

- IOSR Journal. (2016). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | 90892-97-0 [sigmaaldrich.com]

- 8. 90892-97-0 CAS MSDS (Ethanone, 1-(4-methyl-2-oxazolyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemscene.com [chemscene.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

A Technical Guide to the Physicochemical Properties and Synthetic Applications of 1-(4-Methyloxazol-2-yl)ethanone

Abstract: This technical guide provides a comprehensive overview of 1-(4-Methyloxazol-2-yl)ethanone, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details the compound's core physicochemical properties, offers an interpretive analysis of its spectroscopic profile, and outlines a plausible synthetic workflow. Furthermore, it discusses the compound's reactivity, key applications in research and drug development, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize heterocyclic intermediates to construct complex molecular architectures with potential therapeutic or agrochemical applications.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Its value stems from its relative metabolic stability, its ability to act as a bioisosteric replacement for amide or ester functionalities, and its capacity to engage in hydrogen bonding, thereby influencing molecular recognition at biological targets.

This compound (CAS No. 90892-97-0) is a versatile bifunctional molecule that capitalizes on the utility of the oxazole core. It features a reactive ketone group at the 2-position, a common site for synthetic elaboration, and a methyl group at the 4-position. This substitution pattern makes it a valuable intermediate for constructing more complex active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide serves as a centralized resource, consolidating known data and predictive insights to facilitate its effective use in the laboratory.

Compound Identification and Structure

Accurate identification is the foundation of chemical research. The following section provides the key identifiers and structural representation for this compound.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 1-(4-methyl-1,3-oxazol-2-yl)ethanone | [2] |

| CAS Number | 90892-97-0 | [1][2][3] |

| Molecular Formula | C₆H₇NO₂ | [1][3][4] |

| Molecular Weight | 125.13 g/mol | [1][4] |

| SMILES | CC1=COC(=N1)C(=O)C | [2][4] |

| InChI Key | QWCWQBUXEVVGJY-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD18834762 |[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems, influencing everything from solubility and reaction kinetics to membrane permeability.

Table 2: Summary of Physicochemical Data

| Property | Value | Type | Reference |

|---|---|---|---|

| Appearance | White to off-white solid | Experimental | [3] |

| Boiling Point | 43-44 °C at 1 mmHg (1.33 mbar) | Experimental | [3] |

| Storage Temp. | Room Temperature or 4°C; keep dry and sealed | Experimental | [1][3][4] |

| Purity | ≥95% - ≥98% (Commercially available) | Experimental | [1][4] |

| Density | 1.104 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | -2.05 ± 0.10 | Predicted | [3] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | Computational | [4] |

| LogP (Octanol/Water Partition Coeff.) | 1.186 | Computational | [4] |

| Hydrogen Bond Acceptors | 3 | Computational | [4] |

| Hydrogen Bond Donors | 0 | Computational | [4] |

| Rotatable Bonds | 1 | Computational |[4] |

The low predicted pKa indicates the oxazole nitrogen is weakly basic, a characteristic feature of this heterocycle. The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable trait for drug candidates that need to traverse cellular membranes.

Interpretive Spectroscopic Profile

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for a robust predictive analysis. This section provides an expert interpretation of the expected spectroscopic signatures, which can guide researchers in confirming its identity and purity.

-

¹H NMR (proton NMR): In a typical deuterated solvent like CDCl₃, the spectrum is expected to be simple and clean. Three distinct signals should be observed:

-

A singlet around δ 2.5-2.7 ppm, integrating to 3H, corresponding to the acetyl methyl protons (-C(=O)CH₃).

-

A singlet around δ 2.2-2.4 ppm, integrating to 3H, corresponding to the methyl group on the oxazole ring (-C₄-CH₃).

-

A singlet around δ 7.5-7.8 ppm, integrating to 1H, representing the lone proton at the 5-position of the oxazole ring (-C₅-H).

-

-

¹³C NMR (carbon NMR): The spectrum should display six unique carbon signals:

-

The carbonyl carbon (C=O) is expected in the downfield region, typically δ 185-195 ppm.

-

Three signals for the oxazole ring carbons: C2 (quaternary, attached to the acetyl group) around δ 158-162 ppm, C4 (quaternary, attached to the methyl group) around δ 148-152 ppm, and C5 (methine) around δ 130-135 ppm.

-

Two signals for the methyl carbons: the acetyl methyl carbon around δ 25-28 ppm and the ring methyl carbon around δ 10-14 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups.

-

A strong, sharp absorption band between 1700-1720 cm⁻¹ is characteristic of the aryl ketone C=O stretch.

-

Absorptions in the 1600-1650 cm⁻¹ and 1480-1550 cm⁻¹ regions are expected for the C=N and C=C stretching vibrations of the oxazole ring.

-

A distinct band around 1050-1150 cm⁻¹ would correspond to the C-O-C stretching of the oxazole ether linkage.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak [M]⁺ would be observed at m/z = 125 . A prominent fragment would be expected at m/z = 82 resulting from the loss of the acetyl group ([M - 43]⁺), which is a characteristic α-cleavage for ketones.

Synthesis and Reactivity

Plausible Synthetic Workflow

While various methods exist for oxazole synthesis, a common and reliable approach to generate 2-acyl-4-methyloxazoles involves the cyclocondensation of an α-haloketone with an amide. The workflow below illustrates a plausible pathway starting from readily available materials.

Caption: Plausible Hantzsch-type synthesis workflow for this compound.

Experimental Protocol (Illustrative)

This protocol is a generalized representation based on established Hantzsch oxazole synthesis principles. Researchers should optimize conditions for safety and yield.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetamide (1.0 eq) and a suitable high-boiling solvent such as toluene or DMF.

-

Reagent Addition: Slowly add 1-chloro-2-propanone (1.05 eq) to the mixture. Causality Note: The slight excess of the α-haloketone ensures the complete consumption of the starting amide. 1-chloro-2-propanone is a lachrymator and should be handled with extreme care in a chemical fume hood.

-

Cyclization: Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Trustworthiness Note: A self-validating protocol requires monitoring. A typical TLC system would be ethyl acetate/hexane. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and neutralized with a mild base like sodium bicarbonate solution. The aqueous layer is then extracted three times with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[3]

Key Reactivity Insights

-

Ketone Carbonyl: The acetyl group is the primary site for nucleophilic addition reactions (e.g., Grignard reactions, reductions) to form secondary alcohols. It can also be a handle for forming hydrazones, oximes, or for use in aldol-type condensations.

-

Oxazole Ring: The electron-withdrawing acetyl group deactivates the oxazole ring towards electrophilic aromatic substitution. However, reactions of metalated oxazoles with electrophiles are a known pathway for further functionalization.[2] The C5 proton is the most acidic ring proton and can be removed with a strong base to generate a nucleophile for subsequent reactions.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its utility is demonstrated in several key areas:

-

Pharmaceutical Synthesis: It serves as a core fragment for building more elaborate molecules targeting a range of diseases.[1] The ketone can be transformed into various functionalities, and the oxazole ring provides a stable, bio-friendly scaffold.

-

Agrochemical Development: The compound is used in the synthesis of novel pesticides and herbicides.[1] The oxazole core can impart favorable properties such as improved uptake and transport in plants.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it represents an ideal fragment for screening against biological targets. Hits can then be "grown" from the ketone moiety to improve potency and selectivity.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound should be managed according to the Globally Harmonized System (GHS) classifications.

Table 3: GHS Safety Information

| Category | Information | Reference |

|---|---|---|

| Pictogram | [4] | |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4][5] |

-

Handling: Always use this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the strategic combination of a reactive ketone handle and a stable, medicinally relevant oxazole core. Its well-defined physicochemical properties, predictable reactivity, and established role in the synthesis of complex organic molecules make it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its properties, synthesis, and safety, as outlined in this guide, is paramount for its successful and safe application in the advancement of chemical and pharmaceutical research.

References

- MySkinRecipes. This compound. [Link]

- Arctom Scientific. CAS NO. 90892-97-0 | this compound. [Link]

Sources

A Technical Guide to the Potential Biological Activity of 1-(4-Methyloxazol-2-yl)ethanone

Foreword: Unveiling the Therapeutic Potential of a Novel Oxazole Derivative

To our fellow researchers, scientists, and pioneers in drug development, this document serves as an in-depth technical exploration into the prospective biological activities of 1-(4-Methyloxazol-2-yl)ethanone. While this specific molecule is primarily recognized as a valuable building block in organic synthesis, its core structure as an oxazole derivative places it at the intersection of a chemical family renowned for a diverse and potent range of pharmacological properties.[1][2] This guide is structured not as a definitive record of established activities, but as a forward-looking roadmap for investigation, grounded in the established precedent of the broader oxazole class. Our objective is to provide a robust scientific framework—from hypothesized mechanisms to detailed experimental protocols—to unlock the therapeutic potential that may be latent within this compound.

Introduction to this compound: A Profile

This compound is a heterocyclic ketone with the molecular formula C₆H₇NO₂.[3][4][5] Its structure, featuring a 2-acetyl group on a 4-methyloxazole ring, makes it a reactive and versatile intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[3] The oxazole nucleus, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[2][6]

| Property | Value | Reference |

| CAS Number | 90892-97-0 | [4][5] |

| Molecular Formula | C₆H₇NO₂ | [3][5] |

| Molecular Weight | 125.13 g/mol | [3][5] |

| IUPAC Name | 1-(4-methyl-1,3-oxazol-2-yl)ethanone | [4] |

| Physical Form | Solid | |

| Storage | Room temperature, dry and sealed | [3] |

Hypothesized Biological Activities and Investigative Pathways

The true potential of this compound lies in the well-documented bioactivities of its parent class, the oxazoles.[2][7] This section will delve into the most promising avenues for investigation, presenting the scientific rationale and a corresponding experimental workflow for each.

Potential Anticancer Activity

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting a variety of mechanisms, including the inhibition of protein kinases, DNA topoisomerases, and tubulin polymerization.[7] The presence of the 2-acetyl group on this compound provides a reactive handle for the synthesis of derivatives that could exhibit enhanced cytotoxic activity against various cancer cell lines.

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for assessing in vitro cytotoxicity.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.

Potential Antimicrobial Activity

The oxazole scaffold is a recurring motif in natural and synthetic compounds with antimicrobial properties. These compounds can act through various mechanisms, including the inhibition of essential enzymes or disruption of cell wall synthesis. The investigation into the antimicrobial potential of this compound is a logical and promising research direction.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum is the MBC/MFC.

Potential Anti-inflammatory Activity

Certain oxazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[8] Investigating the potential of this compound to modulate inflammatory pathways is a worthwhile endeavor.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Protocol: Griess Assay for Nitric Oxide Production

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide (NO) production.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. A decrease in nitrite concentration in the presence of the compound indicates an inhibitory effect on NO production.

Future Directions and a Call to Collaboration

The preliminary investigations outlined in this guide represent the foundational steps in characterizing the biological activity of this compound. Positive results from these in vitro studies would warrant further exploration into:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in animal models.

We encourage the scientific community to build upon this framework and contribute to a collective understanding of this promising molecule. The journey from a synthetic intermediate to a potential therapeutic agent is a collaborative one, and we are optimistic about the discoveries that lie ahead.

References

- The Role of Oxazole Derivatives in Pharmaceutical Synthesis. (URL: )

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: )

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: )

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL: [Link])

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (URL: [Link])

- This compound - MySkinRecipes. (URL: )

- Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol - Benchchem. (URL: )

- This compound | 90892-97-0 - J&K Scientific. (URL: )

- Design, synthesis, and biological evaluation of novel 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives as cytotoxic agents and COX-2/LOX inhibitors - PubMed. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound [myskinrecipes.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Design, synthesis, and biological evaluation of novel 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives as cytotoxic agents and COX-2/LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Methyloxazol-2-yl)ethanone starting materials

An In-depth Technical Guide on the Starting Materials for 1-(4-Methyloxazol-2-yl)ethanone

Abstract

This compound is a pivotal heterocyclic ketone that serves as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique electronic and steric properties of the 2-acetyl-4-methyloxazole scaffold, which is incorporated into various active pharmaceutical ingredients (APIs) and crop protection agents.[1] This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. We will explore key strategies including the functionalization of a pre-formed oxazole ring and the de novo construction of the heterocyclic core via cyclization reactions. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, chemists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to identifying suitable starting materials begins with a retrosynthetic analysis. This process involves conceptually breaking down the target molecule, this compound, into simpler, more readily available precursors. The analysis reveals several plausible disconnection points, highlighting the key bonds that can be formed to construct the final product.

The primary disconnections for the 2,4-disubstituted oxazole core suggest three main strategies:

-

C2-Acyl Bond Formation (Route A): Disconnecting the acetyl group from the oxazole ring points to a late-stage functionalization strategy. This approach relies on a pre-formed 4-methyloxazole ring as the key intermediate.

-

Oxazole Ring Formation (Route B): Disconnecting the oxazole ring itself through established named reactions, such as the Robinson-Gabriel synthesis, suggests the assembly of the heterocycle from acyclic precursors.

-

Carboxylic Acid Precursor (Route C): A variation of Route A, this strategy involves the conversion of a stable, crystalline precursor, 4-methyloxazole-2-carboxylic acid, into the target ketone.

Caption: Retrosynthetic analysis of this compound.

Core Synthetic Strategies and Starting Materials

This section details the most viable synthetic pathways, emphasizing the choice of starting materials and the rationale behind each approach.

Route A: Direct Acylation via C2-Lithiation of 4-Methyloxazole